4,6-Di-tert-butyl-1,2-dihydro-1,1'-biphenyl
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Overview
Description
4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl is a biphenyl derivative characterized by the presence of two tert-butyl groups at the 4 and 6 positions of the biphenyl structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl typically involves the alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of tert-butyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the biphenyl structure to more saturated forms.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a radical scavenger, protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but with tert-butyl groups at the 4 and 4’ positions.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-1,4-benzoquinone: An oxidized derivative with distinct chemical properties.
Uniqueness
4,6-Di-tert-butyl-1,2-dihydro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to oxidation .
Properties
CAS No. |
500228-60-4 |
---|---|
Molecular Formula |
C20H28 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-6-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-19(2,3)16-12-13-17(15-10-8-7-9-11-15)18(14-16)20(4,5)6/h7-12,14,17H,13H2,1-6H3 |
InChI Key |
IKFVBKLYKYRQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCC(C(=C1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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